molecular formula C10H9BrO3 B14912128 4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B14912128
M. Wt: 257.08 g/mol
InChI Key: WVGIDFNIEHVYCC-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Commonly involves the replacement of a hydrogen atom with a different atom or group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s anti-tumor effects could be related to its capacity to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antibacterial or anti-tumor properties due to the presence of the bromine and methyl groups.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-bromo-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

WVGIDFNIEHVYCC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2O1)C(=O)O)Br

Origin of Product

United States

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